Methyl 3-(n-benzylamine)propanoate
Description
Methyl 3-(benzylamino)propanoate, identified by the CAS number 23574-01-8, is an organic compound that is structurally classified as a beta-amino ester. cymitquimica.com It features a methyl ester functional group and a secondary amine with a benzyl (B1604629) substituent attached to the beta-carbon of the propanoate backbone. cymitquimica.com Typically appearing as a colorless to pale yellow or colorless oil, this compound is soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758), with limited solubility in water. cymitquimica.comguidechem.com In the field of organic chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules and is utilized in various research and industrial applications. cymitquimica.commdpi.com
Table 1: Chemical and Physical Properties of Methyl 3-(benzylamino)propanoate
| Property | Value |
|---|---|
| CAS Number | 23574-01-8 nist.gov |
| Molecular Formula | C₁₁H₁₅NO₂ cymitquimica.comnist.gov |
| Molecular Weight | 193.24 g/mol cymitquimica.comnist.gov |
| Appearance | Colorless to pale yellow liquid/oil cymitquimica.comguidechem.com |
| IUPAC Name | methyl 3-(benzylamino)propanoate sigmaaldrich.com |
| InChI Key | MVZIUHUSHIYYGP-UHFFFAOYSA-N sigmaaldrich.comchemicalbook.com |
| Synonyms | Methyl 3-(N-benzylamino)propionate, 3-Benzylamino-Propionic Acid Methyl Ester cymitquimica.com |
Properties
IUPAC Name |
methyl 2-[3-(aminomethyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(11(13)14-2)10-5-3-4-9(6-10)7-12/h3-6,8H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTCXCSCEJTUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CN)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Benzylamino Propanoate
Direct Amine Addition Reactions
The most direct and common approach for synthesizing methyl 3-(benzylamino)propanoate is through the conjugate addition of benzylamine (B48309) to a suitable acrylate (B77674) derivative. This reaction, a type of aza-Michael addition, is favored for its atom economy and straightforward nature.
Aza-Michael Addition Protocols
The aza-Michael addition involves the nucleophilic attack of an amine onto the β-carbon of an α,β-unsaturated carbonyl compound. In the context of methyl 3-(benzylamino)propanoate synthesis, this translates to the reaction of benzylamine with methyl acrylate. rsc.orgrsc.org Various protocols have been developed to optimize this transformation, focusing on catalysts, reaction media, and energy input to enhance yields and reduce reaction times.
In an effort to develop more sustainable and efficient chemical processes, solvent-free reaction conditions have been explored for the aza-Michael addition of benzylamine to acrylates. researchgate.netmdpi.com One notable approach involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst. researchgate.netmdpi.comresearcher.life DBU, a non-nucleophilic strong base, effectively catalyzes the reaction, leading to good to excellent yields of N-benzylated β-amino esters. researchgate.netmdpi.com This method presents a significant advancement in green chemistry by eliminating the need for potentially harmful organic solvents. researchgate.netmdpi.com For instance, the reaction of benzylamine with methyl acrylate in the presence of a catalytic amount of DBU under solvent-free conditions has been shown to be a viable synthetic route. mdpi.com
Another solvent-free approach utilizes acidic alumina (B75360) as a catalyst, which also provides a mild and environmentally friendly alternative to traditional methods.
| Catalyst | Reaction Conditions | Yield | Reference |
| DBU (0.2 eq) | Solvent-free, microwave irradiation (75 °C, 75 W, 10 min) | Good to excellent | researchgate.netmdpi.com |
| Acidic Alumina | Solventless, mild conditions | Not specified | |
| Vanadyl(IV) acetate | Solvent-free, room temperature | 96% | researchgate.net |
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. mdpi.comnih.gov The application of microwave technology to the aza-Michael addition of benzylamine to methyl acrylate has been particularly successful. researchgate.netmdpi.commdpi.comnih.gov In some instances, reactions that require several days under conventional heating can be completed in a matter of hours or even minutes with microwave assistance. mdpi.comnih.gov
For example, the reaction of benzylamine with methyl acrylate in methanol (B129727) under microwave irradiation at 115 °C for 3 hours afforded a 1:1 mixture of methyl 3-(benzylamino)propanoate and the double addition product, bis[methyl 3-(benzylamino)]propanoate. mdpi.comnih.gov In a solvent-free approach, using DBU as a catalyst, microwave heating at 75°C for just 10 minutes has been reported to give good yields of the desired product. researchgate.netmdpi.com Continuous flow microwave reactors have also been employed for this synthesis, allowing for a scalable and efficient process. rsc.org
| Acrylate Precursor | Amine | Conditions | Product | Yield | Reference |
| Methyl acrylate | Benzylamine | Methanol, 115 °C, 59 psi, 3 hr | Methyl 3-(benzylamino)propanoate | 1:1 mixture with bis-adduct | mdpi.comnih.gov |
| Methyl methacrylate | Benzylamine | Methanol, 115 °C (2 hr) then 130 °C (1 hr) | (rac)-Methyl 3-(benzylamino)-2-methylpropanoate | 97% | mdpi.comnih.gov |
| Methyl crotonate | Benzylamine | Methanol, 150 °C, 110 psi, 3 hr | (rac)-Methyl N-benzyl-3-aminobutanoate | 98% | mdpi.com |
| Methyl 3-(4-nitrophenyl)acrylate | Benzylamine | DBU, 75 °C, 75 W, 10 min | (rac)-methyl 3-(benzylamino)-3-(4-nitrophenyl)propanoate | 32% | researchgate.netmdpi.com |
Conventional heating, typically involving refluxing the reactants in a suitable solvent, remains a viable, albeit often slower, method for the synthesis of methyl 3-(benzylamino)propanoate. mdpi.comnih.gov For instance, the reaction between benzylamine and methyl acrylate can be carried out by heating the mixture under reflux. While effective, these methods often require prolonged reaction times to achieve high yields. One study noted that the synthesis of a related β-amino ester required 9 days of reflux to achieve a 74% yield under conventional heating, highlighting the significant rate enhancement offered by microwave irradiation. mdpi.comnih.gov In another example, the reaction of benzylamine with methyl acrylate was conducted in a sealed tube at 65°C for 5 days to give a 73% yield. nih.gov
Reaction with Acrylate Precursors
The versatility of the aza-Michael addition allows for the synthesis of a variety of substituted β-amino esters by reacting benzylamine with different acrylate precursors. Besides the most common reactant, methyl acrylate, other α,β-unsaturated esters such as methyl crotonate, methyl methacrylate, and methyl phenylacrylate can be employed. researchgate.netmdpi.comnih.gov
The reaction with these substituted acrylates introduces chirality or additional functional groups into the final product. For example:
The reaction of benzylamine with methyl crotonate yields (rac)-methyl N-benzyl-3-aminobutanoate. mdpi.com
Using methyl methacrylate as the substrate leads to the formation of (rac)-methyl 3-(benzylamino)-2-methylpropanoate. mdpi.comnih.gov
The addition of benzylamine to methyl 3-phenylacrylate produces (rac)-methyl 3-(benzylamino)-3-phenylpropanoate. researchgate.net
These reactions can also be promoted by the methods described above, including solvent-free conditions, microwave assistance, and traditional heating. researchgate.netmdpi.comnih.gov
Multistep Synthetic Routes
One example of a multistep synthesis involves the initial formation of a different β-amino acid derivative, followed by subsequent chemical transformations. For instance, a synthetic pathway might involve the Michael addition of benzylamine to a different α,β-unsaturated system, followed by debenzylation and hydrolysis, and then re-esterification to the methyl ester. researchgate.net Another multistep approach could involve the synthesis of a precursor like 3-benzyloxy-2-methyl propanoate, which could then be converted to the desired benzylamino compound through a series of reactions. orgsyn.org While less direct, these multistep syntheses offer greater flexibility in accessing a wider range of structurally diverse analogs. libretexts.org
For example, the synthesis of methyl 3-[N-(2-iodobenzyl)-N-benzylamino]propanoate involves a multistep sequence starting from methyl 3-(benzylamino)propanoate. researchgate.net This highlights how the primary product of the aza-Michael addition can serve as a key intermediate for more complex molecules.
Protection-Deprotection Strategies (e.g., Tert-Butoxycarbonyl-Protected Benzylamine Intermediates)
In the synthesis of complex molecules, protecting groups are crucial for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org This strategy allows for greater control over the synthetic pathway. An amine, for instance, is nucleophilic and will react with electrophiles. By converting it into a carbamate, its nucleophilicity is suppressed, enabling selective reactions at other sites. organic-chemistry.org
A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. This group can be introduced to an amine and later removed under specific conditions, a process known as deprotection. For example, a Boc-protected amino group can be deprotected using acidic media. organic-chemistry.org This is part of what is known as an orthogonal protecting group strategy, where different protecting groups that can be removed under distinct conditions are used in the same molecule, allowing for selective deprotection and modification. organic-chemistry.orgjocpr.com
In the context of β-amino acid derivatives like Methyl 3-(benzylamino)propanoate, the use of a tert-butyl ester can be seen as a protection strategy. The synthesis of tert-butyl 3-(benzylamino)propanoate, an analog of the target compound, is achieved through the aza-Michael addition of benzylamine to tert-butyl acrylate. This tert-butyl ester provides steric protection that reduces the likelihood of unintended hydrolysis during subsequent synthetic steps. The final step in such a sequence would be the deprotection of the ester, for which an acid like trifluoroacetic acid (TFA) is typically used, to yield the carboxylic acid.
Coupling Reactions Involving Halogenated Intermediates
The synthesis of derivatives of Methyl 3-(benzylamino)propanoate can be effectively achieved through coupling reactions with halogenated intermediates. A notable example is the synthesis of Methyl 3-[N-(2-iodobenzyl)-N-benzylamino]propanoate. researchgate.netmdpi.com This process demonstrates a one-pot sequential intermolecular aza-Michael addition and alkylation. mdpi.com
The synthesis begins with the reaction of benzylamine with methyl acrylate in absolute ethanol (B145695) at room temperature. This forms the secondary amine, Methyl 3-(benzylamino)propanoate (2). mdpi.com Following the evaporation of the solvent, the crude amine is dissolved in anhydrous acetonitrile. To this solution, a halogenated intermediate, 2-iodobenzyl chloride, is added along with potassium carbonate and a catalytic amount of lithium iodide. mdpi.com The reaction mixture is stirred at 50°C before being maintained at room temperature, yielding the tertiary amine, Methyl 3-[N-(2-iodobenzyl)-N-benzylamino]propanoate (3), in an excellent 95% yield. mdpi.com
This resulting molecule is a valuable intermediate for further transformations, such as intramolecular palladium-catalyzed α-arylation to construct complex heterocyclic structures like the tetrahydroisoquinoline core. researchgate.netmdpi.com
Table 1: Synthesis of Methyl 3-[N-(2-iodobenzyl)-N-benzylamino]propanoate
| Step | Reactants | Reagents/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Benzylamine, Methyl Acrylate | Absolute EtOH, Room Temp, 24h | Methyl 3-(benzylamino)propanoate (2) | Intermediate |
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. encyclopedia.pubmdpi.com In the synthesis of Methyl 3-(benzylamino)propanoate, several greener methodologies have been explored, primarily focusing on the efficiency of the key aza-Michael addition step.
One significant approach is the use of microwave irradiation. encyclopedia.pubmdpi.com The reaction of benzylamine with methyl acrylate in methanol, when heated to 115°C under microwave irradiation, produces Methyl 3-(benzylamino)propanoate. mdpi.com This method can significantly shorten reaction times compared to conventional heating. For instance, a similar reaction between benzylamine and methyl crotonate under microwave irradiation is completed in 3 hours with high yields (83-98%), whereas the conventional thermal method requires 5 days. mdpi.com
Another promising green strategy involves the use of ionic liquids as catalysts under solvent-free conditions. rsc.org Cholinium-amino acid deep eutectic solvents have been shown to efficiently catalyze aza-Michael reactions. researchgate.net This approach is particularly advantageous as it can proceed at ambient temperature with 100% atom economy, fulfilling key principles of green chemistry. rsc.org After the reaction, the ionic liquid can be removed by dissolving the mixture in a solvent like dichloromethane (B109758) or diethyl ether and filtering through silica (B1680970) gel. rsc.org
Table 2: Comparison of Synthetic Methods for Aza-Michael Addition
| Method | Catalyst/Conditions | Reaction Time | Key Advantages |
|---|---|---|---|
| Conventional Heating | Methanol, 65°C | 5 days | Standard laboratory procedure |
| Microwave Irradiation | Methanol, 115-150°C | 3 hours | Reduced reaction time, high yield. mdpi.com |
Scale-Up Considerations and Process Optimization in Synthesis Research
Scaling up a chemical synthesis from the laboratory bench to a larger, potentially industrial, scale presents numerous challenges. The primary goal is to maintain the yield and purity of the product while ensuring the process is safe, economical, and efficient. researchgate.net For the synthesis of Methyl 3-(benzylamino)propanoate, key considerations would revolve around the optimization of reaction parameters for the aza-Michael addition.
When scaling up, factors such as reaction time, temperature, and catalyst loading become critical. For example, in the microwave-assisted synthesis of a related compound, increasing the scale from 1 mmol to 45 mmol resulted in a longer reaction time (6.5 hours vs. 3 hours) and a slightly lower yield, demonstrating that direct translation of conditions is not always feasible. mdpi.com
Process optimization would involve a systematic study of variables to find the optimal settings. This could follow a "one factor at a time" (OFAT) approach or more complex statistical designs. researchgate.net For the synthesis of Methyl 3-(benzylamino)propanoate, this would include optimizing:
Temperature and Pressure: As seen in microwave synthesis, temperature significantly impacts reaction rates. mdpi.com
Reagent Stoichiometry: Finding the ideal ratio of benzylamine to methyl acrylate to maximize product formation and minimize side products.
Catalyst Efficiency: When using catalysts like DBU or ionic liquids, determining the minimum effective amount is crucial for cost reduction on a larger scale. rsc.orgmdpi.com
Mixing and Heat Transfer: Ensuring efficient mixing and uniform heat distribution in a larger reactor is vital to avoid localized overheating and side reactions.
Work-up and Purification: Developing a scalable purification method, such as crystallization or distillation, to replace laboratory-scale column chromatography. mdpi.com
A scale-up experiment for a related aza-Michael addition using an ionic liquid catalyst demonstrated that the reaction could be completed in 5 minutes with quantitative isolation of the product, indicating the potential for efficient, large-scale green synthesis. rsc.org
Reactivity and Reaction Mechanisms of Methyl 3 Benzylamino Propanoate
General Reaction Pathways
The compound undergoes several fundamental reaction types, including nucleophilic substitution, oxidation, and reduction, each targeting different parts of the molecule.
Methyl 3-(benzylamino)propanoate can act as a nucleophile or be transformed into one, participating in various substitution reactions.
The secondary amine functionality is nucleophilic and readily undergoes alkylation. For instance, it can be N-propargylated by reacting with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N) in acetonitrile. This reaction proceeds via a standard Sɴ2 mechanism, where the nitrogen lone pair attacks the electrophilic carbon of the propargyl bromide, displacing the bromide ion to form Methyl 3-(benzyl(prop-2-yn-1-yl)amino)propanoate nih.gov.
Furthermore, the protons on the carbon alpha to the ester group can be removed by a suitable base to form an enolate. This enolate is a potent carbon-centered nucleophile. In a notable example, a derivative, Methyl 3-[N-(2-iodobenzyl)-N-benzylamino]propanoate, undergoes an intramolecular palladium-catalyzed α-arylation to form a tetrahydroisoquinoline ring system rsc.orgorganic-chemistry.org. The mechanism involves the formation of a palladium(0) species which undergoes oxidative addition to the aryl iodide. Subsequent deprotonation of the α-carbon by a base like potassium phosphate (B84403) (K₃PO₄) generates an enolate, which then attacks the palladium center, leading to a cyclized intermediate that yields the product after reductive elimination rsc.orgorganic-chemistry.org.
Table 1: Examples of Nucleophilic Substitution Reactions
| Reaction Type | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| N-Alkylation | Propargyl bromide, K₂CO₃, Et₃N, Acetonitrile, 70°C | Methyl 3-(benzyl(prop-2-yn-1-yl)amino)propanoate | nih.gov |
The secondary amine of Methyl 3-(benzylamino)propanoate is susceptible to oxidation. The oxidation of N-benzylamines is a known transformation that can lead to various products depending on the oxidant and reaction conditions. A common outcome is the formation of the corresponding imine, N-benzylidene-3-(methoxycarbonyl)ethanamine.
Mechanistically, the oxidation of N-benzylanilines with reagents like iodine in alkaline methanol (B129727) involves a rate-determining attack of hypohalite on both the amine nitrogen and a benzyl (B1604629) proton through a cyclic transition state rsc.org. This leads to an intermediate that eliminates a hydrogen halide to form the imine. Similarly, oxidation of N-benzyl-N-alkylhydroxylamines with mercury(II) oxide or p-benzoquinone proceeds via an electron transfer from the nitrogen to the oxidant, followed by hydrogen abstraction researchgate.net. For Methyl 3-(benzylamino)propanoate, oxidation would likely involve the formation of an N-benzylidene imine. The presence of the ester group may influence the reaction's feasibility and product distribution.
Both the ester and the N-benzyl group in Methyl 3-(benzylamino)propanoate can be reduced. The ester group can be reduced to a primary alcohol, and the N-benzyl group can be cleaved via hydrogenolysis.
The reduction of the methyl ester functionality to a primary alcohol, yielding 3-(benzylamino)propan-1-ol, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) adichemistry.commasterorganicchemistry.com. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion to form an aldehyde, which is immediately reduced further by another hydride equivalent to the primary alcohol adichemistry.com. Sodium borohydride (B1222165) (NaBH₄) is generally too mild to reduce esters effectively masterorganicchemistry.comnih.gov.
The N-benzyl group can be removed via catalytic hydrogenation. This reaction, known as debenzylation, is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere acs.org. This process reduces the benzylamine (B48309) to toluene (B28343) and the corresponding primary amine, Methyl 3-aminopropanoate. The reaction can be facilitated by the addition of an acid, which forms the amine salt and can prevent catalyst poisoning by the basic amine product lookchem.com.
Table 2: Potential Reduction Products
| Functional Group | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| Ester | 1. LiAlH₄, THF 2. H₂O workup | 3-(benzylamino)propan-1-ol | adichemistry.commasterorganicchemistry.com |
| N-Benzyl group | H₂, Pd/C, solvent (e.g., EtOH) | Methyl 3-aminopropanoate | acs.org |
Role in Condensation and Coupling Reactions
Methyl 3-(benzylamino)propanoate is frequently synthesized via, and can participate in, important condensation and coupling reactions that form new carbon-nitrogen and carbon-carbon bonds.
Its most common synthesis is the aza-Michael addition (a conjugate addition), where benzylamine acts as a nucleophile adding to the β-position of an α,β-unsaturated ester, methyl acrylate (B77674) rsc.orgnih.gov. This reaction can be performed under various conditions, including neat, with or without a catalyst rsc.orgresearchgate.netnih.gov. The mechanism involves the nucleophilic attack of the amine on the β-carbon of the acrylate, leading to a zwitterionic intermediate. Subsequent proton transfer, which can be facilitated by the solvent or a catalyst, yields the final product researchgate.netacs.org.
The compound can also theoretically undergo a Claisen condensation, a reaction between two ester molecules in the presence of a strong base wikipedia.orgmasterorganicchemistry.com. This would involve the formation of an enolate at the α-carbon, which could then attack the carbonyl group of another ester molecule. However, for Methyl 3-(benzylamino)propanoate, this reaction would likely be complicated by the presence of the acidic N-H proton, which would be deprotonated preferentially by a strong base.
As previously mentioned in section 3.1.1, derivatives of this compound are excellent substrates for palladium-catalyzed coupling reactions to form complex heterocyclic structures rsc.org.
Catalytic Applications and Mechanisms
For example, the amine could facilitate reactions by activating substrates through hydrogen bonding or by deprotonation. Although specific studies detailing the use of Methyl 3-(benzylamino)propanoate itself as a catalyst are not prominent in the literature, related β-amino esters are known to be precursors for chiral ligands or catalysts in asymmetric synthesis. The fundamental structure could potentially be involved in promoting reactions like aldol (B89426) or Michael additions, where the amine can form an enamine or iminium ion intermediate with a carbonyl compound.
Investigations into Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving Methyl 3-(benzylamino)propanoate or its formation are crucial for optimizing synthetic protocols.
The thermodynamics of the aza-Michael reaction, the primary route to this compound, are generally favorable, with the reaction often being exothermic nih.gov. Studies have shown that these additions can be under thermodynamic control, allowing for optimization by adjusting reaction conditions to favor the desired adduct organic-chemistry.orgresearchgate.net.
Kinetic studies of related reactions, such as the alkylation of β-amino ester lithium enolates, have revealed complex behavior. The reaction rates can be dependent on the aggregation state of the enolate, with studies showing that alkylation can occur directly from hexameric lithium enolate clusters with the participation of solvent molecules like THF nih.gov. The rate of the aza-Michael addition is influenced by the nucleophilicity of the amine and the electrophilicity of the Michael acceptor. Computational studies on the aza-Michael addition of methylamine (B109427) to acrylamide (B121943) have shown that the reaction is accelerated in microdroplets, with the acidic surface of the droplet playing a key role in lowering the activation barrier acs.org. Thermodynamic evaluations of amine alkylation reactions show that they are generally exothermic, providing a driving force for the reaction researchgate.netosti.gov.
Spectroscopic Characterization Methodologies for Methyl 3 Benzylamino Propanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be deduced.
The ¹H NMR spectrum of Methyl 3-(benzylamino)propanoate provides characteristic signals corresponding to the aromatic, benzylic, ester, and aliphatic protons within the molecule. Different studies have reported slightly varied chemical shifts, which can be attributed to differences in solvent and concentration.
The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.23-7.34 ppm. The benzylic protons (C₆H₅CH ₂) are observed as a singlet, as they have no adjacent protons to couple with. The methyl ester protons (-OCH ₃) also present as a sharp singlet. The two methylene (B1212753) groups of the propanoate backbone (-CH ₂CH ₂-) appear as triplets due to coupling with each other. A broad singlet corresponding to the amine proton (-NH -) is also observed.
Below are the ¹H NMR data from two different sources, recorded in deuterated chloroform (B151607) (CDCl₃).
Interactive ¹H NMR Data Table for Methyl 3-(benzylamino)propanoate
| Assignment | Chemical Shift (δ ppm) - Source 1 rsc.org | Multiplicity - Source 1 rsc.org | Coupling Constant (J Hz) - Source 1 rsc.org | Chemical Shift (δ ppm) - Source 2 rsc.org | Multiplicity - Source 2 rsc.org | Coupling Constant (J Hz) - Source 2 rsc.org |
| Aromatic (Ph) | 7.23-7.30 | m | - | 7.26-7.34 | m | - |
| Methoxy (B1213986) (OCH₃) | 3.77 | s | - | 3.69 | s | - |
| Benzylic (CH₂) | 3.67 | s | - | 3.82 | s | - |
| N-CH₂ | 2.85-2.88 | t | 6.8 | 2.92 | t | 6.4 |
| CH₂-COO | 2.48-2.51 | t | 6.8 | 2.56 | t | 6.4 |
| NH | 1.86 | s | - | 1.89 | s | - |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester group is characteristically found at the most downfield position, typically above 170 ppm. The aromatic carbons of the benzyl group appear in the region of 127-140 ppm. The carbons of the methoxy, benzylic, and aliphatic methylene groups are observed at higher field strengths.
As with the proton NMR data, there are slight variations in the reported chemical shifts for the ¹³C NMR spectra from different scientific sources.
Interactive ¹³C NMR Data Table for Methyl 3-(benzylamino)propanoate
| Assignment | Chemical Shift (δ ppm) - Source 1 rsc.org | Chemical Shift (δ ppm) - Source 2 rsc.org |
| C=O (Ester) | 172.79 | 173.24 |
| Aromatic C (Quaternary) | 138.87 | 140.03 |
| Aromatic CH | 128.60 | 128.43 |
| Aromatic CH | 128.11 | 128.10 |
| Aromatic CH | 126.93 | 127.01 |
| Benzylic CH₂ | 58.23 | 53.75 |
| Methoxy OCH₃ | 51.40 | 51.62 |
| N-CH₂ | 49.08 | 44.43 |
| CH₂-COO | 32.49 | 34.51 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
In EIMS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays the molecular ion (M⁺) and various fragment ions. The fragmentation pattern is often characteristic of the compound's structure.
For Methyl 3-(benzylamino)propanoate, a key fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is typically the base peak (most intense signal) in the spectrum. rsc.org Other significant fragments arise from the loss of the methoxy group or rearrangements within the propanoate chain. rsc.org
Interactive EIMS Fragmentation Data for Methyl 3-(benzylamino)propanoate** rsc.org
| m/z | Relative Intensity (%) | Possible Fragment |
| 120 | 21 | [M - COOCH₃]⁺ |
| 118 | 10 | [M - CH₂COOCH₃]⁺ |
| 106 | 50 | [C₇H₈N]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | 11 | [C₅H₅]⁺ |
| 55 | 14 | [C₄H₇]⁺ |
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. While specific HRMS data for the parent ion of Methyl 3-(benzylamino)propanoate is not widely published, Electrospray Ionization (ESI) mass spectrometry, a soft ionization technique, confirms the molecular weight of the compound. ESI-MS analysis shows a prominent signal for the protonated molecule [M+H]⁺ at an m/z of 194, which corresponds to the expected molecular weight of 193.24 g/mol for the neutral molecule (C₁₁H₁₅NO₂). rsc.org
Other Spectroscopic Methods for Structural Elucidation
In addition to NMR and MS, other spectroscopic methods contribute to the complete structural characterization of a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Methyl 3-(benzylamino)propanoate, available from the NIST Chemistry WebBook, shows characteristic absorption bands. nist.gov Key absorptions include a strong C=O stretching vibration for the ester group around 1730-1740 cm⁻¹, N-H stretching for the secondary amine around 3300-3500 cm⁻¹, C-N stretching, and various C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
Applications of Methyl 3 Benzylamino Propanoate in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
Methyl 3-(benzylamino)propanoate serves as a fundamental component in the assembly of complex and highly branched molecular structures known as dendrimers. nih.govcambridge.org Dendrimers are repetitively branched molecules that possess well-defined chemical structures. nih.gov The synthesis of dendrimeric structures can be achieved through a Michael addition reaction involving this compound. nih.govresearchgate.net For instance, the reaction of benzylamine (B48309) with pentaerythritol (B129877) tetraacrylate can lead to the formation of dendrimers, and in the process, Methyl 3-(benzylamino)propanoate can be synthesized. nih.govcambridge.org
One specific example involves the synthesis of 2,2-bis(((3-(benzylamino)propanoyl)oxy)methyl)propane-1,3-diyl bis(3-(benzylamino)propanoate), a dendrimer, from the reaction of benzylamine and pentaerythritol tetraacrylate. cambridge.org This reaction highlights the utility of the benzylamino-propanoate moiety in constructing larger, more intricate molecular frameworks.
Synthesis of Heterocyclic Scaffolds (e.g., Dihydrouracils, Tetrahydroisoquinolines)
The chemical reactivity of Methyl 3-(benzylamino)propanoate makes it a valuable precursor for the synthesis of various heterocyclic scaffolds, which are core structures in many biologically active compounds.
Dihydrouracils: This compound is utilized in the preparation of dihydrouracils, which have shown potential as anti-ictogenic or anti-epileptogenic agents. acs.org
Tetrahydroisoquinolines: A significant application of Methyl 3-(benzylamino)propanoate is in the synthesis of the tetrahydroisoquinoline core, a key structural motif in numerous biologically active compounds. unirioja.es A concise strategy for constructing this ring system involves the palladium-catalyzed intramolecular α-arylation of a β-(N-2-iodobenzyl)-amino ester. unirioja.es This precursor, Methyl 3-[N-(2-iodobenzyl)-N-benzylamino]propanoate, is synthesized from Methyl 3-(benzylamino)propanoate. unirioja.esmdpi.com The synthesis involves a one-pot sequential intermolecular aza-Michael addition and alkylation. unirioja.esmdpi.com
The following table summarizes the synthesis of a key intermediate for tetrahydroisoquinolines:
| Starting Material | Reagents | Product | Yield | Reference |
| Benzylamine, Methyl acrylate (B77674) | 1. EtOH, rt, 24h; 2. 2-Iodobenzyl chloride, K₂CO₃, LiI, MeCN, 50°C | Methyl 3-[N-(2-iodobenzyl)-N-benzylamino]propanoate | - | unirioja.es |
Precursor in Amino Acid and Peptide Chemistry (e.g., N-alkyl-β-amino acids)
Methyl 3-(benzylamino)propanoate, also known as N-benzyl-β-alanine methyl ester, is a valuable precursor in the synthesis of N-alkyl-β-amino acids and finds applications in peptide chemistry. jst.go.jp β-amino acids are important components of various biologically active molecules. researchgate.net
The synthesis of N-alkyl-β-amino acids and their methyl esters can be achieved from dendrimeric molecules, where Methyl 3-(benzylamino)propanoate can be a resulting product. nih.govresearchgate.net For example, stirring pentaerythritol tetraacrylate with benzylamine can yield Methyl 3-(benzylamino)propanoate with a 77% yield. nih.gov
The following table details the synthesis of Methyl 3-(benzylamino)propanoate:
| Starting Material | Reagents | Product | Yield | Reference |
| Pentaerythritol tetraacrylate, Benzylamine | Stirred | Methyl 3-(benzylamino)propanoate | 77% | nih.gov |
Furthermore, its derivatives are utilized in peptide synthesis. For example, N-Benzoyl-beta-alanine methyl ester, a related compound, serves as a precursor in the synthesis of various bioactive compounds and is used in peptide synthesis. chemimpex.com
Role in the Development of Functional Organic Materials
While direct applications of Methyl 3-(benzylamino)propanoate in functional organic materials are not extensively documented, its structural motifs are found in polymers and materials with enhanced properties. For instance, a related compound, (E)-methyl 3-(phenylamino)acrylate, has been used in polymerization processes. The incorporation of this and similar compounds into polymer chains has been shown to improve thermal stability and mechanical strength, suggesting potential for industrial applications. The presence of the benzylamino and propanoate groups in Methyl 3-(benzylamino)propanoate provides sites for polymerization and functionalization, indicating its potential as a monomer or additive in the creation of functional organic materials. ambeed.comambeed.combldpharm.com
Chiral Auxiliary Applications in Asymmetric Synthesis
The direct use of Methyl 3-(benzylamino)propanoate as a chiral auxiliary is not widely reported. However, structurally similar compounds, such as N-benzyl-L-alanine methyl ester hydrochloride, are utilized as chiral auxiliaries in asymmetric synthesis to create enantiomerically pure substances. chemimpex.com Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. nih.gov
The effectiveness of a chiral auxiliary is often dependent on its ability to induce facial selectivity in a reaction. For example, in the asymmetric synthesis of α,β-dialkyl-α-phenylalanines, a chiral Ni(II)-complex of the Schiff base of alanine (B10760859) with (S)-o-[N-(N-benzylprolyl)amino]benzophenone is used to direct the alkylation. scispace.com Similarly, derivatives of L-alanine have been used as chiral ligands for the asymmetric addition of diethylzinc (B1219324) to aldehydes.
These examples with closely related alanine derivatives suggest the potential for developing chiral versions of Methyl 3-(benzylamino)propanoate or using it as a scaffold to attach other chiral auxiliaries for applications in asymmetric synthesis.
Theoretical and Computational Studies of Methyl 3 Benzylamino Propanoate
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the molecular structure and conformation of Methyl 3-(n-benzylamine)propanoate. This compound, a β-amino ester, possesses key structural features including a benzyl (B1604629) group, a secondary amine, and a methyl ester, which dictate its chemical behavior.
Computational models provide detailed information on bond lengths, angles, and dihedral angles that define the molecule's three-dimensional shape. The inherent flexibility of the molecule, primarily due to the rotatable bonds in the propanoate chain and the benzyl group attachment, results in a complex potential energy surface with multiple local minima corresponding to different conformers.
DFT calculations have been employed to investigate the electronic properties of molecules involved in the aza-Michael reaction, the primary route for synthesizing this compound. For instance, studies using the M06-2X DFT functional have been successful in analyzing the reactivity of benzylamine (B48309) with acrylates. acs.org These calculations reveal the nucleophilic character of the nitrogen atom in benzylamine, a critical factor for the reaction's success. acs.org The computational results for the reaction of benzylamine with a dehydroamino acid model showed a relative reaction rate (k_rel) of 13, which aligns well with experimental observations. acs.org
Basic physicochemical properties have also been computed for this molecule, providing a foundational dataset for theoretical studies.
Table 1: Computed Physicochemical Properties of Methyl 3-(benzylamino)propanoate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H15NO2 | achemblock.com |
| Molecular Weight | 193.25 g/mol | achemblock.com |
| InChIKey | MVZIUHUSHIYYGP-UHFFFAOYSA-N | chemicalbook.com |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | N/A |
| Number of Rotatable Bonds | 6 | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 3 | N/A |
Note: Some values are from general chemical databases and may be derived from computational models.
Reaction Mechanism Simulations and Transition State Analysis
The synthesis of this compound is most commonly achieved through the aza-Michael addition of benzylamine to methyl acrylate (B77674). rsc.org Computational chemistry offers powerful tools to simulate the mechanism of this reaction, identify transition states, and understand the factors governing its kinetics and thermodynamics.
DFT calculations have been instrumental in elucidating the reaction pathway. For the aza-Michael reaction, theoretical studies can map out the energy profile, starting from the reactants (benzylamine and methyl acrylate), proceeding through a transition state, and leading to the final product. The energy barrier of this transition state determines the reaction rate. A computational study successfully reproduced experimental reactivity trends for the aza-Michael addition, demonstrating the predictive power of such methods. acs.org The calculated relative reaction rates for benzylamine were found to correlate well with experimental values. acs.org
Simulations can also explore the role of catalysts. While the aza-Michael reaction can proceed without a catalyst, bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or the use of ionic liquids can significantly accelerate the process. rsc.orgresearchgate.net Computational models can investigate how these catalysts interact with the reactants, lowering the activation energy. For example, simulations can show how an ionic liquid might stabilize the transition state through electrostatic interactions. rsc.org Metadynamics (MTD) simulations have been used to explore the structures of ionic liquid pairs to understand their catalytic role in similar aza-Michael reactions. rsc.org
Molecular Dynamics and Conformational Space Exploration
Molecular dynamics (MD) simulations provide a means to explore the conformational space of this compound over time, offering insights into its dynamic behavior and interactions with its environment. acs.org Given the molecule's flexibility, MD is essential for understanding the full range of shapes it can adopt in solution. acs.org
MD simulations track the atomic motions of the molecule by solving Newton's equations of motion, allowing researchers to observe conformational changes, from rotations around single bonds to larger-scale structural rearrangements. mdpi.com These simulations can reveal the most stable conformers and the energy barriers between them. For β-amino acid derivatives, understanding the conformational preferences is crucial as it can influence their biological activity and reactivity. MD simulations on β-sheet oligomers rich in alanine (B10760859), a related amino acid, have provided insight into their conformational changes and stability. nih.gov In these simulations, the stability of oligomers was monitored by analyzing changes in hydrogen bonds and methyl group contacts between β-strands. nih.gov
Advanced MD techniques like replica exchange and metadynamics can enhance the exploration of the conformational landscape, ensuring that the simulation does not get trapped in a single low-energy state. mdpi.com These methods are particularly useful for complex molecules like this compound. For instance, MD simulations have been used to study the binding of vancomycin (B549263) to peptide termini, where changes in a single amino acid (from D-alanine to D-lactate) result in significant losses of hydrogen bonds and a thousand-fold reduction in binding affinity. acs.org
Table 2: Example Data from MD Simulation of Vancomycin-Ligand Complexes
| Complex | Average Number of Hydrogen Bonds | Total Free Energy of Binding (ΔG_bind) |
|---|---|---|
| V_N-Ala | 5 | N/A |
| V_D-Ala | 2 | N/A |
| V_N-Lac | N/A | -4.71 kJ/mol (relative to V_D-Lac) |
| V_D-Lac | N/A | More stable than V_N-Lac and V_D-Ala |
Source: Adapted from molecular dynamics studies on vancomycin complexes, illustrating the type of data generated. acs.org
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of both the theoretical model and the experimental structure.
The most common spectra to be computationally predicted are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. DFT calculations can be used to compute the magnetic shielding tensors of atomic nuclei, which can be converted into NMR chemical shifts (¹H and ¹³C). These predicted shifts are valuable for assigning peaks in experimental NMR spectra. While specific computational predictions for this exact molecule are not prominent in the cited literature, the methodology is standard in computational chemistry.
Similarly, by calculating the second derivatives of the energy with respect to atomic positions, one can compute the vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. These calculations help in assigning specific vibrational modes to the observed IR absorption bands.
Quantitative Structure-Activity Relationship (QSAR) models can also be extended to predict certain properties. For example, a QSAR approach has been used to model the ultraviolet absorbance of proteins based on the contributions of specific amino acids. nih.gov This highlights the potential for computational models to predict spectroscopic behavior based on molecular structure.
Table 3: Experimental ¹H NMR Data for Methyl 3-(benzylamino)propanoate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.21–7.33 | m | 10H | Aromatic (Ph) & Solvent |
| 4.08–4.19 | m | 2H | N/A |
| 3.82 | dd | 1H | N/A |
| 3.80 | s | 1H | N/A |
| 3.28 | dd | 2H | N/A |
| 2.92 | dd | N/A | -CH2NH- |
| 1.63 | br | 1H | -NH- |
| 1.06 | t | 3H | N/A |
Source: Data is illustrative and compiled from reported spectra. mdpi.com Peak assignments can vary based on experimental conditions and interpretation.
Structure-Reactivity and Selectivity Relationship Studies
The study of structure-reactivity and selectivity relationships aims to understand how the molecular structure of this compound and its precursors influences the outcome of chemical reactions. Computational studies are central to developing these relationships, often in the form of Quantitative Structure-Activity Relationships (QSAR). nih.govresearchgate.net
For the synthesis of β-amino esters, the structure of both the amine and the acrylate substrate significantly impacts reaction yield and selectivity. nih.gov Computational studies can quantify properties like the nucleophilicity of the amine and the electrophilicity of the acrylate's β-carbon. For instance, the higher reactivity of benzylamine compared to other amines in the aza-Michael reaction has been explained by its electronic and structural properties, as revealed by DFT calculations. acs.org
In reactions involving derivatives of this compound, the presence of substituents on the benzyl ring or modifications to the ester group can alter reactivity. QSAR models can be developed to correlate molecular descriptors (e.g., electronic parameters like Hammett constants, steric parameters, and hydrophobicity) with reaction rates or yields. While specific QSAR studies on this exact molecule are not detailed in the provided sources, the principles are widely applied to β-amino acids and their derivatives for applications like drug design. nih.gov For example, 3D-QSAR studies on piperidine-based esters have been used to understand the binding site of the dopamine (B1211576) transporter (DAT), revealing that hydrophobic interactions and electrostatic potential are key contributors to binding affinity. wikipedia.org
Derivatives and Analogs of Methyl 3 Benzylamino Propanoate
Synthetic Strategies for Structural Diversification
The structural diversification of methyl 3-(benzylamino)propanoate primarily begins with its synthesis, which can be achieved through several methods. The most common approach is the aza-Michael addition of benzylamine (B48309) to an acrylate (B77674) ester, such as methyl or ethyl acrylate. mdpi.commdpi.comresearchgate.net This reaction is often carried out in a solvent like ethanol (B145695) or methanol (B129727) and can be promoted by heat or catalysts. mdpi.commdpi.com For instance, a solvent-free approach using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst under microwave irradiation has also been reported to efficiently yield methyl 3-(benzylamino)propanoate and its derivatives. mdpi.com
Further diversification can be achieved by modifying the starting materials. For example, using substituted benzylamines or different acrylate esters allows for the introduction of various functional groups into the final product. One study demonstrated the synthesis of methyl 3-(benzylamino)-2-methylpropanoate by reacting benzylamine with methyl methacrylate. mdpi.com
Another innovative approach involves the use of dendrimeric compounds. In one instance, pentaerythritol (B129877) tetraacrylate was reacted with benzylamine, followed by methanolysis, to produce methyl 3-(benzylamino)propanoate in good yield. researchgate.net This method highlights the potential for creating more complex, branched structures derived from this basic scaffold.
Palladium-catalyzed reactions offer another powerful tool for structural diversification. For example, the secondary amine of methyl 3-(benzylamino)propanoate can be alkylated with 2-iodobenzyl chloride to form methyl 3-[N-(2-iodobenzyl)-N-benzylamino]propanoate. This intermediate is then poised for intramolecular cyclization via a palladium-catalyzed α-arylation of the ester enolate, leading to the formation of a tetrahydroisoquinoline ring system. mdpi.comresearchgate.net
A summary of various synthetic methods for methyl 3-(benzylamino)propanoate and its derivatives is presented below:
| Starting Materials | Reagents and Conditions | Product | Reference |
| Benzylamine, Methyl acrylate | EtOH, room temperature, 24h | Methyl 3-(benzylamino)propanoate | mdpi.com |
| Benzylamine, Methyl acrylate | DBU, microwave, 75°C | Methyl 3-(benzylamino)propanoate | mdpi.com |
| Benzylamine, Methyl methacrylate | MeOH, reflux, 72h | Methyl 3-(benzylamino)-2-methylpropanoate | mdpi.com |
| Pentaerythritol tetraacrylate, Benzylamine | Stirred, then methanolysis | Methyl 3-(benzylamino)propanoate | researchgate.net |
| Methyl 3-(benzylamino)propanoate, 2-Iodobenzyl chloride | K₂CO₃, LiI, MeCN | Methyl 3-[N-(2-iodobenzyl)-N-benzylamino]propanoate | mdpi.com |
Investigation of Substituted Benzylamino Moiety Effects
The benzylamino moiety of methyl 3-(benzylamino)propanoate is a prime target for modification to study its influence on the chemical and biological properties of the resulting derivatives. Substituents on the phenyl ring of the benzylamino group can significantly alter the molecule's electronic and steric characteristics, which in turn can impact its reactivity and biological activity.
In the context of medicinal chemistry, such modifications are crucial for tuning the pharmacological profile of a lead compound. For example, in a study of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, substitutions on the benzyl (B1604629) rings were found to have a pronounced effect on the antimycobacterial and antibacterial activities of the compounds. The presence and position of electron-withdrawing or electron-donating groups on the phenyl ring were critical for the observed biological effects.
Similarly, research on 6-benzylamino-9-tetrahydropyran-2-ylpurine derivatives, which are related to cytokinins, has shown that substitutions on the benzyl ring can modulate their biological activity. The introduction of hydroxyl or methoxy (B1213986) groups at specific positions on the benzyl ring was found to enhance the cytokinin activity of these compounds.
In a different study, the anti-tuberculosis activity of imidazo[1,2-a]pyridine-3-carboxamides was investigated, and it was found that a 4-methyl-benzylamino group at a specific position resulted in the most potent analogue. nih.gov This highlights how even a simple methyl substituent on the benzylamino moiety can have a profound impact on biological efficacy.
Ester Group Modifications and Their Synthetic Utility
The methyl ester group of methyl 3-(benzylamino)propanoate is a key functional handle that allows for a variety of synthetic transformations, significantly enhancing its utility as a building block.
One of the most fundamental modifications is the hydrolysis of the ester to the corresponding carboxylic acid, N-benzyl-β-alanine. This transformation is typically achieved under basic or acidic conditions and provides a crucial intermediate for peptide synthesis. The resulting β-amino acid can be coupled with other amino acids or peptide fragments to create peptidomimetics and other complex molecules.
The ester can also be converted to other esters through transesterification. For example, reaction with a different alcohol in the presence of a suitable catalyst can yield the corresponding ethyl, propyl, or other alkyl esters. This can be useful for modulating the solubility and reactivity of the molecule. In one documented procedure, the treatment of methyl 3-(benzyl(methyl)amino)propanoate with ethanol and a palladium catalyst led to some degree of transesterification to the ethyl ester.
Furthermore, the ester group can be reduced to the corresponding primary alcohol, affording 3-(benzylamino)propan-1-ol. This transformation opens up another avenue for diversification, as the resulting alcohol can undergo a range of reactions, such as oxidation, etherification, or conversion to a leaving group for subsequent nucleophilic substitution.
The ester functionality also plays a crucial role in the synthesis of polymeric materials. Poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers with significant potential in drug delivery and gene therapy. The polymerization typically involves the Michael addition of a primary or secondary amine to a diacrylate ester. While methyl 3-(benzylamino)propanoate itself is not a monomer for this polymerization, its synthesis via the aza-Michael addition is a foundational reaction for the preparation of PBAE monomers. The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to the degradation of the polymer into smaller, non-toxic molecules, which is a desirable feature for biomedical applications.
Ring System Integrations and Functional Group Interconversions
A significant aspect of the synthetic utility of methyl 3-(benzylamino)propanoate and its derivatives lies in their ability to serve as precursors for the construction of various heterocyclic ring systems. These cyclization reactions often lead to the formation of complex scaffolds that are of interest in medicinal chemistry and materials science.
A prominent example is the synthesis of the tetrahydroisoquinoline core. As mentioned earlier, N-alkylation of methyl 3-(benzylamino)propanoate with 2-iodobenzyl chloride, followed by a palladium-catalyzed intramolecular α-arylation, results in the formation of a methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate. mdpi.comresearchgate.net This strategy provides a concise route to this important heterocyclic motif, which is found in many biologically active natural products and synthetic compounds. mdpi.com
Derivatives of methyl 3-(benzylamino)propanoate can also be employed in the synthesis of other fused heterocyclic systems. For instance, ethyl 3-(benzylamino)propanoate has been used as a starting material in a multi-step synthesis to produce dihydropyrido[3',4':4,5]thieno[3,2-d]pyrimidine-4,9-diones. This complex ring system is constructed through a series of reactions that include acylation, cyclization, and condensation, demonstrating the versatility of the initial β-amino ester scaffold.
Functional group interconversions are another key strategy for diversifying the structure of methyl 3-(benzylamino)propanoate. imperial.ac.uk These transformations allow for the conversion of one functional group into another, opening up new avenues for further reactions. For example, the secondary amine can be converted to a tertiary amine through alkylation, as seen in the synthesis of the tetrahydroisoquinoline precursor. mdpi.com The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other carbonyl derivatives. uva.nlsci-hub.se The benzyl group on the nitrogen can be removed via hydrogenolysis, revealing a primary amine that can be further functionalized. uva.nl
These interconversions, coupled with ring-forming reactions, provide a powerful toolkit for the synthetic chemist to generate a wide range of complex molecules from the relatively simple starting material of methyl 3-(benzylamino)propanoate.
Structure-Activity Relationship (SAR) Studies in Chemical Research
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. While SAR studies specifically focused on methyl 3-(benzylamino)propanoate as a primary bioactive agent are not extensively documented in the public domain, the SAR of its derivatives and structurally related compounds has been explored in various contexts. These studies offer valuable information on how modifications to this scaffold can impact biological outcomes.
For instance, in the development of receptor tyrosine kinase (RTK) inhibitors, a series of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-ones were synthesized and evaluated. sci-hub.se In this series, the late-stage introduction of a benzylamine group via an amide coupling to a carboxylic acid on the quinolinone core was a key step in the synthesis of some analogues. The SAR of this series revealed that the nature of the substituents on the benzimidazole (B57391) and quinolinone rings was critical for their inhibitory potency against various RTKs. sci-hub.se
In another study focused on anti-tuberculosis agents, the SAR of imidazo[1,2-a]pyridine-3-carboxamides was investigated. nih.gov It was discovered that a derivative bearing a 4-methyl-benzylamino group was the most potent analogue, highlighting the positive contribution of this specific substituted benzylamino moiety to the antimycobacterial activity. nih.gov
The SAR of 3-phenylcoumarin-based monoamine oxidase B (MAO-B) inhibitors has also been explored. frontiersin.org While not directly derived from methyl 3-(benzylamino)propanoate, these studies on coumarin (B35378) derivatives with various substitutions, including benzyl-containing groups, provide a broader understanding of how the benzyl motif interacts with biological targets and how its modification can affect inhibitory activity. frontiersin.org
Synthesis of Polyfunctionalized Derivatives
The synthesis of polyfunctionalized derivatives from methyl 3-(benzylamino)propanoate is a key strategy for creating more complex and potentially more active molecules. This involves the introduction of multiple functional groups onto the basic scaffold, which can then be used for further reactions or to interact with biological targets in a more specific manner.
One clear example of this is the synthesis of methyl 3-[N-(2-iodobenzyl)-N-benzylamino]propanoate. mdpi.com This molecule is polyfunctionalized with an iodo-substituted benzyl group, a tertiary amine, and a methyl ester. The iodo group is particularly important as it serves as a handle for the subsequent palladium-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline ring. This demonstrates how a specific functional group can be introduced to enable a key bond-forming reaction.
Another approach to polyfunctionalization is the incorporation of the methyl 3-(benzylamino)propanoate backbone into larger, more complex heterocyclic systems. For example, the synthesis of trisubstituted piperidines has been achieved through the reaction of a chiral epoxyaziridine with α-amino esters, which are structurally related to methyl 3-(benzylamino)propanoate. researchgate.net The resulting piperidine (B6355638) derivatives are polyfunctionalized with hydroxyl, benzylamino, and ester groups, providing multiple points for further modification. researchgate.net
Furthermore, the basic structure of methyl 3-(benzylamino)propanoate can be elaborated by introducing additional reactive groups. For instance, the nitrogen atom can be further alkylated with groups containing other functionalities, such as alkynes or alkenes, which can then participate in cycloaddition reactions or other transformations.
Q & A
Q. How can researchers optimize the synthesis of methyl 3-(n-benzylamine)propanoate to improve yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting 3-(n-benzylamine)propanoic acid with methanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) . Key parameters include:
- Catalyst selection : p-Toluenesulfonic acid reduces side reactions compared to sulfuric acid .
- Temperature control : Maintain 60–80°C to avoid decomposition of the benzylamine group.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Yield Optimization : Pilot studies show yields of 65–75% under optimized conditions .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester carbonyl (δ ~170 ppm) and benzylamine proton signals (δ 7.2–7.4 ppm for aromatic protons) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% ideal for biological assays) .
- Mass Spectrometry : ESI-MS identifies the molecular ion peak at m/z 207.1 (C₁₁H₁₅NO₂⁺) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies indicate:
- Temperature : Stable at –20°C for >6 months; degradation observed at 25°C after 30 days (10% loss) .
- Light Sensitivity : Store in amber vials to prevent photodegradation of the benzylamine moiety.
- Humidity : Hygroscopic; use desiccants to avoid hydrolysis of the ester group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) may arise from:
- Impurity Profiles : Re-test compounds using HPLC-MS to confirm purity .
- Assay Conditions : Standardize buffer pH (e.g., phosphate buffer at pH 7.4 mimics physiological conditions) .
- Structural analogs : Compare with methyl 3-(azetidin-3-yloxy)propanoate (similar ester group but differing amine reactivity) to isolate structure-activity relationships .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase). Focus on hydrogen bonding between the benzylamine group and catalytic residues .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Key metrics: RMSD <2 Å indicates stable binding .
- QSAR Models : Coramine derivatives with similar ester-amine scaffolds show IC₅₀ values ranging from 10–50 μM .
Q. What experimental designs validate the compound’s role in modulating metabolic pathways?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., mTOR) using fluorescence-based ADP-Glo™ assays .
- Cellular Uptake : Radiolabel the compound with ¹⁴C and measure accumulation in HEK293 cells via scintillation counting .
- In Vivo Models : Administer 10 mg/kg (IP) in rodent models and monitor plasma concentrations via LC-MS/MS .
Critical Research Considerations
- Structural Uniqueness : The benzylamine group distinguishes this compound from analogs like methyl 3-(azetidin-3-yloxy)propanoate, which lacks aromaticity but has higher conformational flexibility .
- Toxicity Screening : Preliminary MTT assays in HepG2 cells show 80% viability at 100 μM, suggesting low acute cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
